Butyrolactol B
Description
Structure
2D Structure
Properties
CAS No. |
145144-33-8 |
|---|---|
Molecular Formula |
C27H44O9 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
3,4-dihydroxy-5-[(8E,10E,14E,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one |
InChI |
InChI=1S/C27H44O9/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(3)19(28)20(29)21(30)22(31)23(32)26-24(33)25(34)27(35)36-26/h5,7-12,14,17-26,28-34H,4,6,13,15-16H2,1-3H3/b7-5+,10-8+,11-9+,14-12+ |
InChI Key |
QOXADYBJIYSAHC-MSPXPRSUSA-N |
SMILES |
CC(C)CCC=CC=CCCC=CC=CCC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Isomeric SMILES |
CC(C)CC/C=C/C=C/CC/C=C/C=C/CC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Canonical SMILES |
CC(C)CCC=CC=CCCC=CC=CCC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Synonyms |
utyrolactol B butyrolactol-B |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Butyrolactol B
Microbial Origin of Butyrolactol B-Producing Organisms
Isolation and Cultivation of Streptomyces Strains Producing this compound
This compound was first discovered alongside its analogue, Butyrolactol A, from the fermentation broth of Streptomyces rochei strain S785-16. vulcanchem.com This actinomycete was isolated from a soil sample collected in the Philippines during a screening program for antifungal microbial metabolites. vulcanchem.com The isolation process from the culture broth typically involves extraction with organic solvents, followed by a series of chromatographic steps to separate this compound from the more abundant Butyrolactol A. vulcanchem.com
In addition to Streptomyces rochei, other Streptomyces species have been identified as producers of butyrolactols. A marine-derived strain, Streptomyces sp. TP-A0882, collected from deep seawater, was also found to produce these compounds. oup.comnih.gov More recently, genomic analysis has suggested that Streptomyces cattleya and Streptomyces ardesiacus WAC8370 also possess the biosynthetic gene cluster for butyrolactol production. vulcanchem.comrsc.org
The cultivation of these Streptomyces strains for this compound production is a critical step. Standard microbiological techniques are employed, often using specific media to enhance the yield of secondary metabolites. For instance, the isolation of Streptomyces from soil often involves a serial dilution plate technique on selective agar (B569324) media like starch casein agar (SCA). nih.gov The composition of the fermentation medium can significantly influence the production of these compounds. unirioja.es
A significant advancement in producing this compound came through a synthetic biology approach. Researchers successfully expressed a large 71,401 bp genomic region from Streptomyces ardesiacus WAC8370 in a heterologous host, Streptomyces coelicolor M1146. vulcanchem.com This technique not only enabled higher-yield production but also unexpectedly favored the synthesis of this compound over Butyrolactol A. vulcanchem.com
Table 1: Isolation and Cultivation of this compound-Producing Streptomyces Strains
| Strain | Origin | Isolation Method | Cultivation/Production Notes |
| Streptomyces rochei S785-16 | Soil sample from the Philippines vulcanchem.com | Screening program for antifungal metabolites vulcanchem.com | Fermentation followed by solvent extraction and chromatography. vulcanchem.com |
| Streptomyces sp. TP-A0882 | Deep seawater oup.comnih.gov | Investigation of marine actinomycete diversity. oup.com | Produces both Butyrolactol A and B. oup.comnih.gov |
| Streptomyces ardesiacus WAC8370 | Not specified | Not specified | Genomic region used for heterologous expression in S. coelicolor. vulcanchem.com |
| Streptomyces coelicolor M1146 | Laboratory strain | Not applicable | Used as a heterologous host for high-yield this compound production. vulcanchem.com |
| Streptomyces cattleya | Not specified | Not specified | Genome mining suggests the presence of the butyrolactol biosynthetic gene cluster. rsc.org |
Comparative Analysis of this compound Production Across Diverse Microbial Species
The production of this compound appears to be specific to certain species within the genus Streptomyces. While initially isolated from S. rochei, subsequent research and genome mining have identified other potential producers like Streptomyces sp. TP-A0882, S. ardesiacus, and S. cattleya. vulcanchem.comoup.comrsc.org A comparative genomic study of taxonomically close Streptomyces strains revealed that while some biosynthetic gene clusters (BGCs) for secondary metabolites are shared, others, like the one for butyrolactone, can be species-specific. researchgate.net This suggests a vertical inheritance of the BGC rather than widespread horizontal gene transfer.
Interestingly, the relative abundance of Butyrolactol A and B can vary. In the original isolation from S. rochei, Butyrolactol A was the major component, with this compound being a minor product. vulcanchem.com However, the heterologous expression of the S. ardesiacus gene cluster in S. coelicolor resulted in the production of this compound as the primary product. vulcanchem.com This highlights that the metabolic background of the host organism can significantly influence the final output of a biosynthetic pathway. The absence of a specific methyltransferase in the heterologous host is believed to be the reason for the accumulation of the desmethyl analog, this compound. vulcanchem.com
Elucidation of the this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process orchestrated by a large, multi-enzymatic system known as a polyketide synthase.
Polyketide Synthase (PKS) System in this compound Biogenesis
This compound is a polyketide, a class of natural products synthesized through the repetitive condensation of small carboxylic acid units. nih.gov Its biosynthesis is governed by a Type I polyketide synthase (PKS) system. vulcanchem.comoup.com These PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification. nih.govsciepublish.com
The biosynthetic gene cluster (BGC) responsible for butyrolactol production has been identified in several Streptomyces species. vulcanchem.comoup.com In Streptomyces sp. TP-A0882, the BGC was identified through draft genome sequencing. oup.com This cluster contains genes encoding for large, modular Type I PKS enzymes. oup.comoup.com A similar BGC was identified in Streptomyces ardesiacus WAC8370 and was subsequently used for heterologous expression. vulcanchem.com
These gene clusters are substantial in size, with the region from S. ardesiacus used for heterologous expression spanning over 71 kb. vulcanchem.com Analysis of the BGC from Streptomyces sp. TP-A0882 revealed a cluster of six PKS genes (orf10-11 and orf10-14 to -18) that comprise 12 modules. oup.com This modular organization is consistent with the assembly-line fashion of Type I PKS systems. oup.com The gene cluster also contains genes for other necessary functions, such as the biosynthesis of precursor units and transport of the final product. nih.gov
Table 2: Key Genes in the Butyrolactol Biosynthetic Gene Cluster
| Gene/ORF (in Streptomyces sp. TP-A0882) | Putative Function | Role in Biosynthesis |
| orf10-11, orf10-14 to -18 | Type I Polyketide Synthases oup.com | Form the core enzymatic machinery for polyketide chain assembly. oup.com |
| Downstream genes (homologs of ZmaN, ZmaD, ZmaG, ZmaE) | Hydroxymalonyl-ACP formation nih.gov | Provide the hydroxymalonyl-ACP extender units for the polyol portion of the molecule. nih.gov |
| mtf gene (identified downstream of the cluster) | Methyltransferase | Responsible for the final methylation step that converts this compound to Butyrolactol A. |
Each module within the butyrolactol PKS is a multi-domain unit that carries out a specific set of reactions to extend the growing polyketide chain by one unit. nih.govoup.com The fundamental domains within a PKS module include:
Acyltransferase (AT) domain: Selects and loads the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) onto the acyl carrier protein. oup.com
Acyl Carrier Protein (ACP) domain: Tethers the growing polyketide chain and the incoming extender unit. nih.gov
Ketosynthase (KS) domain: Catalyzes the carbon-carbon bond formation through a decarboxylative condensation reaction between the growing chain and the extender unit. nih.gov
In addition to these core domains, some modules may contain reductive domains that modify the β-keto group formed after condensation:
Ketoreductase (KR) domain: Reduces the β-keto group to a hydroxyl group.
Dehydratase (DH) domain: Eliminates the hydroxyl group to form a double bond.
Enoylreductase (ER) domain: Reduces the double bond to a single bond. core.ac.uk
The sequence and combination of these domains within each module dictate the structure of the final polyketide chain. oup.com For butyrolactol biosynthesis, the PKS is predicted to have 12 modules, which corresponds to the length of the carbon backbone. oup.com The process starts with a starter unit, and each of the subsequent 11 modules adds an extender unit and performs specific modifications, ultimately leading to the complex structure of this compound. oup.com
Precursor Incorporation Studies for this compound Biosynthesis
The biosynthetic pathway of this compound is intrinsically linked to that of Butyrolactol A, as it is a direct desmethyl analog. Key insights into its formation have been derived from heterologous expression studies, where the biosynthetic gene cluster (BGC) from Streptomyces ardesiacus WAC8370, a natural producer, was expressed in Streptomyces coelicolor M1146. vulcanchem.combiorxiv.org This work unexpectedly yielded this compound, indicating that the core biosynthetic machinery and precursor utilization are largely identical to those for Butyrolactol A, with a critical divergence at the final modification step. biorxiv.org The foundational structure of this compound is assembled by a Type I polyketide synthase (PKS). biorxiv.orgoup.com
Acetate (B1210297) Pathway Involvement
The backbone of the this compound molecule is constructed via the acetate pathway, a common route for polyketide synthesis. wikipedia.org Isotopic labeling experiments, primarily conducted on the closely related Butyrolactol A, have elucidated the origin of its carbon skeleton. Feeding studies using [1,2-¹³C₂]acetate showed clear ¹³C-¹³C couplings for the carbon pairs making up the C-11 to C-22 polyene chain. beilstein-journals.orgd-nb.info This confirms that this segment of the molecule is assembled from acetate-derived extender units. beilstein-journals.org However, these same studies revealed that the C-1 to C-8 polyol portion of the molecule is not derived from acetate, pointing to a different biosynthetic origin for this section. wikipedia.orgbeilstein-journals.org
Role of Malonyl-CoA and Methylmalonyl-CoA Extender Units
The polyketide synthase responsible for this compound assembly utilizes specific building blocks, known as extender units, to elongate the carbon chain. nih.gov Analysis of the PKS gene cluster and precursor feeding studies for Butyrolactol A have identified these units. oup.combeilstein-journals.org
Malonyl-CoA: Derived from acetate, malonyl-CoA serves as the extender unit for the majority of the polyketide chain (specifically, the C-11 to C-22 region). beilstein-journals.orgnih.gov
Methylmalonyl-CoA: Feeding experiments with [1-¹³C]propionate, a precursor to methylmalonyl-CoA, resulted in significant isotopic enrichment at the C-9 carbon. beilstein-journals.org This demonstrates that a single methylmalonyl-CoA unit is incorporated to form the C-9/C-10/C-28 fragment of the molecule. beilstein-journals.org
Since this compound shares an identical backbone with Butyrolactol A, the incorporation of these extender units by the PKS machinery is a conserved process for both molecules. vulcanchem.com
Investigation of Hydroxymalonyl-ACP as a Glycolytic Intermediate
A distinctive feature of the butyrolactols is the contiguous eight-carbon polyol system (C-1 to C-8). beilstein-journals.orgd-nb.infonih.gov Initial theories suggested this structure could be formed through subsequent hydroxylation of a standard polyketide chain, but this was disproven by acetate labeling experiments. beilstein-journals.orgd-nb.info
| Molecular Section | Precursor Unit | Experimental Evidence | Reference |
|---|---|---|---|
| C-1 to C-8 (Polyol System) | Hydroxymalonyl-ACP | [U-¹³C₆]glucose labeling; Gene cluster analysis | biorxiv.orgbeilstein-journals.orgnih.gov |
| C-9, C-10, C-28 | Methylmalonyl-CoA | [1-¹³C]propionate labeling | beilstein-journals.org |
| C-11 to C-22 (Polyene Chain) | Malonyl-CoA | [1,2-¹³C₂]acetate labeling | beilstein-journals.orgd-nb.info |
| Isopropyl Terminus | L-Valine | Inferred from Butyrolactol A studies | biorxiv.orgbeilstein-journals.org |
Differentiating Biosynthetic Steps of this compound from Butyrolactol A
The primary structural and biosynthetic difference between this compound and its congener Butyrolactol A is the chemical nature of the terminus of the polyketide chain. vulcanchem.comd-nb.info This single distinction arises from the presence or absence of a specific enzymatic step. biorxiv.org
Absence of tert-Butyl Group Formation in this compound
Butyrolactol A possesses a rare tert-butyl group at its terminus. beilstein-journals.orgnottingham.ac.uk Isotopic labeling has shown this group is biosynthetically derived from the amino acid L-valine, which provides an isopropyl unit, followed by a final C-methylation step using S-adenosylmethionine (SAM) as the methyl donor. beilstein-journals.orgnih.gov this compound, in contrast, features an isopropyl group at this position. vulcanchem.combiorxiv.orgd-nb.info This indicates that its biosynthetic pathway is identical to that of Butyrolactol A but terminates before the final C-methylation event. biorxiv.org Therefore, the formation of the isopropyl terminus of this compound is characterized by the conspicuous absence of this tert-butyl-forming methylation.
Genetic Basis for Isopropyl Terminus in this compound (Methyltransferase Deficiency)
The genetic underpinning for this difference was uncovered through experiments in synthetic biology. vulcanchem.combiorxiv.org When a 71.4 kb gene cluster from the Butyrolactol A producer S. ardesiacus WAC8370 was cloned and expressed in the heterologous host S. coelicolor M1146, the resulting product was this compound, not Butyrolactol A. biorxiv.org
Subsequent comparative analysis revealed that a crucial methyltransferase gene, designated mtf, was missing from the transferred DNA fragment. biorxiv.org This mtf gene, located downstream of the main PKS cluster in the native producer, encodes the enzyme responsible for catalyzing the C-methylation of the valine-derived isopropyl group to form the tert-butyl moiety. The absence of a functional methyltransferase in the heterologous host led to the accumulation of the unmethylated precursor, this compound. vulcanchem.combiorxiv.org This was definitively confirmed when the mtf gene was cloned and co-expressed with the this compound gene cluster, which successfully restored the production of Butyrolactol A. biorxiv.org This demonstrates that the defining feature of this compound biosynthesis—its isopropyl terminus—is the direct result of a methyltransferase deficiency. beilstein-journals.org
| Feature | This compound | Butyrolactol A | Reference |
|---|---|---|---|
| Terminal Group | Isopropyl | tert-Butyl | vulcanchem.combiorxiv.orgd-nb.info |
| Final Modification Step | No C-methylation | C-methylation of isopropyl group | beilstein-journals.org |
| Key Enzyme | Methyltransferase (mtf) is absent or inactive | Methyltransferase (mtf) is present and active | biorxiv.org |
| Precursor for Terminus | L-Valine | L-Valine and S-adenosylmethionine (SAM) | beilstein-journals.orgnih.gov |
Proposed Enzymatic Mechanisms in this compound Formation
The biosynthesis of butyrolactols is orchestrated by a type I polyketide synthase (PKS) system. oup.com The assembly of the carbon backbone follows the general principles of PKS pathways, but the formation of the characteristic γ-lactone ring involves specific enzymatic steps that are the subject of ongoing investigation.
Cyclization Mechanisms of the γ-Lactone Ring
The formation of the γ-lactone ring in butyrolactols is proposed to occur in conjunction with the release of the fully assembled polyketide chain from the PKS enzyme complex. oup.com Analysis of the butyrolactol biosynthetic gene cluster (BGC) from Streptomyces species has revealed a notable feature: the PKS lacks a conventional terminal thioesterase (TE) domain. In many polyketide and non-ribosomal peptide biosynthetic pathways, a TE domain is responsible for hydrolyzing the bond linking the final product to the synthase, often catalyzing an intramolecular cyclization reaction in the process.
The absence of a typical TE domain in the butyrolactol PKS suggests an atypical mechanism for cyclization and release. It is hypothesized that an alternative enzymatic function, possibly housed within one of the other PKS domains or a separate, dedicated enzyme encoded within the cluster, facilitates the intramolecular esterification. This process would involve the attack of a hydroxyl group on the thioester carbonyl, which links the polyketide chain to the acyl carrier protein (ACP) domain of the final PKS module, leading to the formation of the stable five-membered γ-lactone ring and release from the enzyme. wikipedia.org
Synthetic Biology and Metabolic Engineering for this compound Production
Synthetic biology and metabolic engineering have become indispensable tools for overcoming the low natural titers of secondary metabolites like this compound and for exploring their biosynthetic pathways. nih.gov
Heterologous Expression Systems for Enhanced this compound Yield
A significant breakthrough in the production of this compound was achieved through heterologous expression. vulcanchem.com Researchers successfully cloned a large 71,401 base-pair genomic region from the native producer, Streptomyces ardesiacus WAC8370, and introduced it into a more genetically tractable host, Streptomyces coelicolor M1146, using transformation-associated recombination (TAR). vulcanchem.com
This strategy resulted in a high-yield production system specifically for this compound. vulcanchem.com The choice of S. coelicolor as a chassis is common in metabolic engineering due to its well-characterized genetics and its capacity to express large, complex biosynthetic gene clusters from other Streptomyces species. researchgate.net The engineered strain was capable of producing this compound at significantly higher levels than the native S. ardesiacus strain, providing a reliable supply of the compound for further study.
Strategies for Directed Biosynthesis of this compound Analogues
The differential production of Butyrolactol A and B through the inclusion or exclusion of the mtf gene is a clear demonstration of directed biosynthesis. This enzyme-level modification strategy allows for the selective production of a specific natural product analogue. By controlling the expression of this key tailoring enzyme, the biosynthetic pathway can be steered to yield either this compound or its methylated counterpart, Butyrolactol A. vulcanchem.com
This finding opens up further opportunities for creating novel analogues. Broader strategies in combinatorial biosynthesis, such as precursor-directed biosynthesis, could potentially be applied. nih.govrsc.org This would involve feeding the engineered Streptomyces strain with unnatural starter units analogous to valine to generate a wider array of Butyrolactol derivatives with modified terminal groups. wikipedia.org Furthermore, genome mining tools can be used to search for other tailoring enzymes (e.g., acyltransferases, reductases, or additional methyltransferases) from different organisms that could be introduced into the this compound-producing host to generate a library of new-to-nature compounds. mdpi.comjmicrobiol.or.kr
Biological Activities and Molecular Mechanisms of Butyrolactol B
Investigation of Antifungal Activity Profiles of Butyrolactol B
The antifungal properties of the butyrolactols have been a subject of scientific interest since their discovery. The following sections delve into the available information regarding the antifungal potency and spectrum of this compound, largely inferred from studies on its close congener, Butyrolactol A.
Initial studies have highlighted the antifungal potential of the butyrolactol family. Butyrolactol A has demonstrated significant activity against a range of fungal pathogens. nih.gov While detailed quantitative comparative data for this compound is not extensively available in the current literature, the original discovery noted the isolation of both compounds due to their antifungal properties. Butyrolactol A was found to have good antifungal activity against Aspergillus fumigatus and Trichophyton mentagrophytes, with moderate inhibition of yeasts. nih.gov Given that this compound is a demethylated congener of Butyrolactol A, a similar potency is anticipated, though this awaits detailed comparative studies. nih.gov
Table 1: Antifungal Potency of Butyrolactol A
| Fungal Species | Potency of Butyrolactol A |
|---|---|
| Aspergillus fumigatus | Good |
| Trichophyton mentagrophytes | Good |
| Yeasts (general) | Moderate |
This table reflects the reported potency of Butyrolactol A. Specific comparative data for this compound is not available in the cited literature.
Butyrolactol A has been shown to possess a broad spectrum of activity against various fungal pathogens. nih.govwikipedia.org Research on Butyrolactol A has identified its effectiveness against several clinically relevant fungi. The spectrum of this compound is presumed to be similar due to its structural similarity to Butyrolactol A.
The known antifungal spectrum of Butyrolactol A includes:
Candida albicans : A common cause of opportunistic fungal infections in humans. wikipedia.org
Aspergillus fumigatus : A leading cause of invasive aspergillosis in immunocompromised individuals. nih.gov
Trichophyton mentagrophytes : A dermatophyte that can cause infections of the skin, hair, and nails. nih.gov
Cryptococcus neoformans : An encapsulated yeast that can cause life-threatening meningitis. biorxiv.org
Candida auris : An emerging multidrug-resistant yeast that poses a serious global health threat. biorxiv.org
Synergistic Effects of this compound with Existing Antifungal Agents
A significant area of research for the butyrolactol class of compounds is their ability to work in synergy with established antifungal drugs, potentially enhancing their efficacy and overcoming resistance.
Extensive research has demonstrated that Butyrolactol A is a powerful potentiator of echinocandin antifungals, such as caspofungin. biorxiv.org Echinocandins are a class of antifungal drugs that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. However, some fungi, like Cryptococcus neoformans, are intrinsically resistant to echinocandins. biorxiv.org Studies have shown that Butyrolactol A can restore the activity of caspofungin against such resistant pathogens. biorxiv.org While this synergistic activity has been specifically documented for Butyrolactol A, it is plausible that this compound would exhibit a similar effect due to their shared core structure and likely mechanism of action.
The synergistic interaction between Butyrolactol A and echinocandins is rooted in its unique mechanism of action. Butyrolactol A has been identified as an inhibitor of the Apt1–Cdc50 phospholipid flippase complex in fungi. This enzyme is crucial for maintaining the asymmetric distribution of phospholipids (B1166683) in the cell membrane. By inhibiting this flippase, Butyrolactol A disrupts membrane integrity and vesicular trafficking. nih.gov This disruption is believed to enhance the uptake of echinocandins into the fungal cell, allowing them to reach their target, the β-(1,3)-D-glucan synthase, more effectively. This ultimately restores the ability of the echinocandin to inhibit cell wall synthesis and kill the fungal pathogen. Given the structural similarity, it is highly probable that this compound shares this mechanism of action and thus, a similar basis for synergism with echinocandins.
Molecular Mechanism of Action Studies
Recent studies have elucidated the precise molecular target of Butyrolactol A, providing insight into its antifungal and synergistic activities. As this compound is a close congener, it is presumed to operate through the same mechanism.
The primary molecular target of Butyrolactol A is the Apt1–Cdc50 phospholipid flippase complex. nih.gov Cryo-electron microscopy studies have revealed that Butyrolactol A binds to this complex, locking it in a "dead-end" conformational state. This inhibition of the flippase leads to a cascade of detrimental downstream effects within the fungal cell, including:
Disruption of membrane asymmetry : The proper distribution of phospholipids between the inner and outer leaflets of the cell membrane is compromised. nih.gov
Impaired vesicular trafficking : The transport of molecules within the cell via vesicles is hindered. nih.gov
Disorganization of the cytoskeleton : The internal scaffolding of the cell is disrupted. nih.gov
By targeting this fundamental cellular process, Butyrolactol A undermines the fungal cell's ability to maintain its barrier function and carry out essential processes, leading to its antifungal effect and its ability to potentiate other antifungal agents like echinocandins. nih.gov
Target Identification of this compound in Fungal Cells
Initial studies on this compound and its closely related analog, Butyrolactol A, identified them as novel antifungal antibiotics. nih.gov While detailed molecular target identification for this compound is not extensively documented, significant research on Butyrolactol A has pinpointed its primary molecular target in fungal cells. Given that this compound is the demethylated congener of Butyrolactol A, it is strongly suggested that they share a similar mechanism of action. nih.gov
Extensive mode-of-action studies on Butyrolactol A have revealed that it specifically targets the phospholipid flippase Apt1-Cdc50 complex. biorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.org This complex is a crucial membrane protein responsible for maintaining the asymmetric distribution of phospholipids between the two leaflets of the cell membrane. The inhibition of this flippase complex by Butyrolactol A leads to a cascade of downstream effects that ultimately contribute to its antifungal activity.
Interaction with Phospholipid Flippase Complexes (Apt1-Cdc50)
The interaction of Butyrolactol A with the Apt1-Cdc50 complex has been a central focus of research into its antifungal mechanism. biorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.org This interaction is key to understanding the subsequent cellular disruptions.
Disruption of Membrane Asymmetry and Lipid Transport
The primary function of the Apt1-Cdc50 flippase complex is to translocate phospholipids from the outer leaflet to the inner leaflet of the plasma membrane, thus maintaining membrane asymmetry. Butyrolactol A, by inhibiting this complex, effectively blocks this phospholipid transport. biorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.org This leads to a disruption of the normal asymmetric distribution of lipids, which is critical for proper membrane function and integrity. The loss of membrane asymmetry is a significant factor in the antifungal efficacy of Butyrolactol A.
Effects on Vesicular Trafficking and Cytoskeletal Organization
The inhibition of the Apt1-Cdc50 complex by Butyrolactol A has further consequences on essential cellular processes. The disruption of membrane integrity and lipid homeostasis affects vesicular trafficking, which is the transport of molecules to and from the cell surface via vesicles. biorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.org Furthermore, this disruption extends to the disorganization of the cytoskeleton, particularly the actin cytoskeleton, which further destabilizes the cell periphery. biorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.org
Cryoelectron Microscopy Studies of Protein-Butyrolactol B Complexes
Cryoelectron microscopy (cryo-EM) has been instrumental in elucidating the molecular interaction between Butyrolactol A and the Apt1-Cdc50 complex. These studies have revealed that Butyrolactol A binds to the flippase in a manner that locks it in a dead-end state, thereby preventing its catalytic cycle and inhibiting phospholipid transport. biorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.org While specific cryo-EM studies on this compound are not available, the structural similarity to Butyrolactol A suggests a comparable binding mechanism.
Analysis of Resistance Mechanisms and Cross-Resistance Patterns in Fungi
Research into resistance mechanisms against Butyrolactol A has provided insights into its mode of action. Fungal strains with mutations in the components of the Apt1-Cdc50 flippase complex would likely exhibit resistance. While specific studies on resistance to this compound are limited, it is plausible that similar resistance mechanisms would apply.
Cross-resistance patterns can also shed light on the mechanism of action. For instance, the observation that an amphotericin B-resistant strain of Candida albicans with an impaired sterol biosynthesis pathway also shows insensitivity to Butyrolactol A suggests a potential link or interplay between membrane sterol composition and the activity of Butyrolactol A, even though it does not directly target ergosterol (B1671047). biorxiv.org
Exploration of Other Potential Biological Activities for this compound
Currently, the primary and most well-documented biological activity of this compound is its antifungal property. nih.gov While its congener, Butyrolactol A, has been extensively studied for its ability to potentiate the efficacy of other antifungal drugs like caspofungin against resistant fungal pathogens, the exploration of other distinct biological activities for this compound is an area that requires further investigation. biorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.org The unique structure of butyrolactols may present opportunities for discovering novel biological functions beyond their antifungal effects.
Investigation of Antibacterial Effects
A comprehensive review of scientific literature reveals a notable lack of studies specifically investigating the antibacterial effects of this compound. While the broader class of butyrolactones has been explored for antibacterial properties, dedicated research to determine the efficacy and spectrum of activity of this compound against various bacterial strains is not presently available. Consequently, there is no specific data on its mechanism of action as an antibacterial agent.
Table 1: Antibacterial Activity of this compound (No data available in the reviewed scientific literature)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
Enzyme Inhibition Studies (e.g., PTP1B, Alpha-Glucosidase, Butyrylcholinesterase)
Detailed investigations into the inhibitory effects of this compound on specific enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), alpha-glucosidase, and butyrylcholinesterase have not been reported in the available scientific literature. While enzyme inhibition is a significant area of research for many natural compounds, this compound has not been the specific subject of such studies. Therefore, its potential as an inhibitor for these enzymes, and the associated molecular mechanisms, remains uncharacterized.
Table 2: Enzyme Inhibition Profile of this compound (No data available in the reviewed scientific literature)
| Enzyme | IC₅₀ (μM) | Type of Inhibition |
|---|---|---|
| PTP1B | ||
| Alpha-Glucosidase |
Antioxidant and Anti-inflammatory Activity Assessments
There is a scarcity of research focused on the antioxidant and anti-inflammatory properties of this compound. Scientific assessments to determine its capacity to scavenge free radicals or modulate inflammatory pathways have not been published. As a result, the potential of this compound to mitigate oxidative stress or inflammation has not been scientifically established, and the underlying molecular mechanisms have not been elucidated.
Table 3: Antioxidant and Anti-inflammatory Activity of this compound (No data available in the reviewed scientific literature)
| Assay | Result |
|---|---|
| Antioxidant Activity | |
| DPPH Radical Scavenging Assay | |
| ABTS Radical Scavenging Assay | |
| Anti-inflammatory Activity | |
| Nitric Oxide (NO) Inhibition in Macrophages |
Structure Activity Relationship Studies and Analog Design for Butyrolactol B
Systematic Structural Modifications of Butyrolactol B
Systematic structural modification involves the chemical alteration of different parts of the this compound molecule to probe their importance for its biological function. Key areas for modification include the terminal alkyl group, the central butyrolactone ring, and the extended polyhydroxyalkyl side chain.
This compound is a natural analog of Butyrolactol A, with the primary structural distinction being the nature of the terminal alkyl group. vulcanchem.com this compound possesses an isopropyl group, whereas Butyrolactol A features a bulkier tert-butyl group. vulcanchem.comwikipedia.org This seemingly minor difference of a single methyl group arises from the biosynthetic pathway, where a specific methyltransferase responsible for the final methylation step in Butyrolactol A synthesis is absent or inactive in the pathway leading to this compound. vulcanchem.com
The tert-butyl moiety is a rare feature in polyketides and is thought to play a significant role in the molecule's interaction with biological targets. nih.govresearchgate.net It is hypothesized that this bulky, hydrophobic group contributes to interactions with the fungal cell membrane. biorxiv.org Butyrolactol A has demonstrated significant antifungal activity against a range of fungi, including Aspergillus fumigatus and Trichophyton mentagrophytes, and shows moderate activity against various yeasts. nih.govresearchgate.net While this compound is also known to possess antifungal properties, detailed comparative studies quantifying the potency difference (e.g., Minimum Inhibitory Concentration - MIC) between the two are not extensively reported in the literature. Understanding the precise impact of the isopropyl versus the tert-butyl group is a critical aspect of the SAR and is essential for designing derivatives with optimized potency and target engagement. vulcanchem.com
Table 1: Structural Comparison of Butyrolactol A and this compound
| Compound | Molecular Formula | Terminal Group |
|---|---|---|
| Butyrolactol A | C₂₈H₄₆O₉ | tert-Butyl |
| This compound | C₂₇H₄₄O₉ | Isopropyl |
However, the scientific literature currently lacks specific studies on the systematic modification of the butyrolactone ring of this compound, particularly at the C4 position. Research on analogs with different substituents at this position would be invaluable for the SAR, potentially leading to the discovery of derivatives with enhanced activity or improved pharmacokinetic properties. Such studies could explore the effects of varying the size, polarity, and electronic nature of the C4 substituent.
A defining feature of the butyrolactol family of compounds is the long, polyhydroxylated alkyl side chain attached to the butyrolactone core. nih.gov This side chain is rich in stereocenters and hydroxyl groups, which can participate in hydrogen bonding interactions with biological targets. The length, flexibility, and hydroxylation pattern of this chain are presumed to be critical determinants of biological activity.
SAR studies on other complex natural products, such as the echinocandin class of antifungals, have demonstrated that modifications to their lipophilic side chains can dramatically affect their in vitro and in vivo efficacy. uniroma1.it Similarly, for terbinafine (B446) analogs, changes in the side chain have been shown to impact antifungal potential. nih.gov For this compound, altering the length of the hydroxyalkyl chain, the number and position of the hydroxyl groups, or introducing other functional groups could lead to significant changes in its antifungal spectrum and potency. Despite the clear importance of this moiety, there is a notable gap in the published research regarding the synthesis and biological evaluation of this compound analogs with systematically varied side chains. Such investigations would provide crucial insights into the optimal side chain architecture for antifungal activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity using statistical models. acs.orgjapsonline.com These models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
The development of a QSAR model for this compound would involve several key steps. First, a dataset of this compound analogs with their corresponding measured biological activities (e.g., MIC values against a specific fungus) would be required. For each analog, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the biological activity. japsonline.comnih.gov
Such predictive models have been successfully developed for other classes of antifungal agents, enabling the identification of key structural features that govern their activity. researchgate.netcsic.es However, a review of the current literature indicates that no specific QSAR models for this compound have been reported. The generation of such models awaits the synthesis and testing of a sufficiently large and diverse set of analogs.
Table 2: Conceptual Steps for Developing a QSAR Model
| Step | Description |
|---|---|
| 1. Data Set Compilation | Gather a series of this compound analogs with measured biological activity data. |
| 2. Descriptor Calculation | Compute molecular descriptors (e.g., topological, electronic, steric) for each analog. |
| 3. Model Building | Use statistical methods (e.g., regression, machine learning) to correlate descriptors with activity. |
| 4. Model Validation | Assess the statistical quality and predictive power of the model using internal and external validation sets. |
| 5. Prediction & Design | Use the validated model to predict the activity of new, hypothetical analogs to guide synthesis efforts. |
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. mdpi.com Pharmacophore modeling is a powerful tool in drug discovery, used for virtual screening of compound libraries and for designing new molecules with desired biological activities. scielo.org.coscielo.org.co Key features of a pharmacophore include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com
For this compound, a pharmacophore model would highlight the critical spatial arrangement of its hydroxyl groups, the lactone carbonyl, and the hydrophobic alkyl terminus. Such a model could be generated based on the structures of known active butyrolactol analogs or by using the structure of its biological target, if known. While pharmacophore models have been developed for a variety of other natural product antifungals, mdpi.comnih.gov no specific pharmacophore model for this compound has been described in the literature. The development of such a model would be a significant step forward in understanding its mechanism of action and in the discovery of novel analogs with improved antifungal profiles.
Rational Design of this compound Analogues
The rational design of analogues based on a natural product scaffold is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. For this compound, a polyketide with recognized antifungal properties, analogue design is informed by its structural relationship to Butyrolactol A and the growing understanding of their mechanism of action. vulcanchem.comnih.gov The primary structural distinction between Butyrolactol A and B is the terminal alkyl group; this compound features an isopropyl group, whereas Butyrolactol A possesses a t-butyl group. vulcanchem.comd-nb.info This seemingly minor difference, the absence of a single methyl group, arises from the biosynthetic pathway and provides a critical starting point for structure-activity relationship (SAR) studies and the design of novel derivatives. biorxiv.org
Targeting Specific Enzymes or Cellular Pathways
Recent groundbreaking research has identified the primary molecular target for the closely related Butyrolactol A as the phospholipid flippase Apt1-Cdc50 complex. biorxiv.orgresearchgate.net This enzyme is crucial for maintaining the asymmetric distribution of phospholipids (B1166683) in the fungal cell membrane. Inhibition of this flippase disrupts membrane integrity, vesicular trafficking, and cytoskeletal organization, ultimately leading to enhanced fungal cell susceptibility. biorxiv.orgresearchgate.net Given the high structural similarity, it is hypothesized that this compound acts through the same mechanism.
The design of this compound analogues can rationally target this specific cellular pathway. Cryo-electron microscopy studies of the Apt1-Butyrolactol A complex have revealed that the inhibitor locks the flippase in a non-functional state, effectively obstructing the lipid transport channel. biorxiv.org Analogues of this compound could be designed to optimize this interaction. Key strategies include:
Modification of the Hydrophobic Tail: The isopropyl terminus of this compound interacts with the hydrophobic regions of the Apt1 enzyme. biorxiv.org Designing analogues with varied alkyl or aryl groups in this position could enhance binding affinity. The goal is to identify a substituent that achieves a better fit within the lipid-binding pocket of the enzyme than the native isopropyl or the t-butyl group of Butyrolactol A.
Alterations to the Polyol Chain: The long, contiguous polyol chain of the butyrolactols is a distinct and unusual feature for a polyketide. d-nb.infobeilstein-journals.org This hydrophilic portion of the molecule is critical for its interaction with the more polar regions of the enzyme complex and the surrounding solvent. biorxiv.org Selective modification, such as epimerization, deoxygenation, or esterification of the hydroxyl groups, could fine-tune the molecule's orientation and binding kinetics within the active site.
A primary goal of targeting the Apt1-Cdc50 flippase is to develop compounds that not only have direct antifungal activity but also act as potentiators for existing antifungal drugs. Butyrolactol A has been shown to enhance the efficacy of caspofungin, an echinocandin that inhibits cell wall synthesis, against resistant fungal strains like Cryptococcus neoformans and Candida auris. biorxiv.org By disrupting the membrane, butyrolactols appear to increase the uptake of echinocandins. Therefore, the rational design of this compound analogues would aim to amplify this synergistic effect.
Enhancement of Desired Biological Activities
The central objective in designing this compound analogues is the enhancement of its intrinsic antifungal activity and its ability to act as a chemosensitizer. The structural difference between Butyrolactol A and B provides a clear basis for SAR exploration. The biosynthesis of Butyrolactol A involves a specific methyltransferase that adds a methyl group to the isopropyl terminus of a this compound-like precursor. biorxiv.org This suggests that the terminal hydrophobic group plays a significant role in biological activity.
Structure-activity relationship studies, though not extensively reported for a wide range of this compound analogues specifically, can be inferred from its comparison with Butyrolactol A and general principles from other γ-butyrolactone derivatives.
Key areas for modification include:
The Alkyl Terminus: The difference in activity between the isopropyl (this compound) and t-butyl (Butyrolactol A) groups highlights the importance of steric bulk and hydrophobicity at this position. A systematic exploration of various branched and unbranched alkyl chains, as well as cyclic and aromatic moieties, could lead to analogues with superior potency.
The γ-Butyrolactone Moiety: This core structural element is common in many bioactive natural products. mdpi.com SAR studies on other α-methylene-γ-butyrolactone derivatives have shown that introducing electron-withdrawing groups can enhance fungicidal activity. mdpi.comnwafu.edu.cn While this compound does not have an α-methylene group, modifications at the C4 position, which bears the long polyol side chain, are critical. nih.gov
The table below outlines the structural differences between Butyrolactol A and B and proposes hypothetical analogues designed to enhance biological activity based on established medicinal chemistry principles.
| Compound | Terminal Group (R) | Key Structural Features | Rationale for Design / Observed Activity |
| Butyrolactol A | t-Butyl | Polyketide with a polyol system and a γ-lactone ring. wikipedia.org | Exhibits broad antifungal activity; potentiates caspofungin's efficacy by inhibiting phospholipid flippase. nih.gov |
| This compound | Isopropyl | Desmethyl congener of Butyrolactol A. d-nb.infobeilstein-journals.org | Natural precursor to Butyrolactol A; also possesses antifungal activity. nih.gov The less sterically hindered tail may alter binding affinity. |
| Hypothetical Analogue 1 | Cyclohexyl | Replacement of the acyclic terminus with a cyclic group. | To explore the impact of increased rigidity and altered hydrophobic shape on binding to the Apt1-Cdc50 complex. |
| Hypothetical Analogue 2 | Phenyl | Introduction of an aromatic ring at the terminus. | To introduce potential π-π stacking interactions within the enzyme's binding site, potentially increasing affinity. |
| Hypothetical Analogue 3 | Trifluoromethyl | Isopropyl group replaced with a CF3-containing moiety. | To investigate the effect of a strong electron-withdrawing group on the molecule's electronic properties and binding interactions. |
| Hypothetical Analogue 4 | Saturated Polyene | Hydrogenation of the tetraene system. | To assess the role of the polyene system in membrane interaction and target binding by creating a more flexible chain. |
These rational design approaches, grounded in the known biological target and initial SAR data, pave the way for the development of new this compound analogues with potentially superior antifungal properties for future therapeutic applications.
Advanced Analytical and Computational Methodologies in Butyrolactol B Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation and biosynthetic investigation of natural products like Butyrolactol B. High-resolution techniques provide detailed information about the molecule's atomic connectivity and origin.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Biosynthetic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural determination of butyrolactones. Although detailed NMR data for this compound is not as extensively published as for its congener, Butyrolactol A, the principles of structural assignment are directly comparable due to their high structural similarity. This compound is the demethyl congener of Butyrolactol A, featuring an isopropyl group instead of a tert-butyl terminus. nih.gov
For related butyrolactones, one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons present. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular structure by identifying neighboring protons, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively. d-nb.info
In the context of biosynthetic tracing, ¹³C-labeled precursors are fed to the producing organism, and the resulting labeled natural product is analyzed by ¹³C NMR. For the closely related Butyrolactol A, feeding experiments with [1,2-¹³C₂]acetate revealed ¹³C-¹³C couplings for several carbon pairs, confirming the alignment of malonate units in the polyketide chain. nih.gov Similarly, experiments with L-[methyl-¹³C]methionine demonstrated the incorporation of a methyl group. nih.gov Such techniques are vital for understanding how the carbon backbone of this compound is assembled by the producing organism, Streptomyces rochei. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolomics
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a molecule's elemental formula. This technique was crucial in the initial identification of Butyrolactol A and its relatives. biorxiv.org For instance, the molecular formula of a related butyrolactone was established as C₁₇H₁₂O₅ using HRESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry). d-nb.info
Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, providing structural information that can help in the identification of known compounds or the characterization of new ones. nio.res.in This fragmentation pattern serves as a "fingerprint" for the molecule.
In the broader context of metabolomics, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is employed to analyze the complex mixture of metabolites produced by an organism. nih.govmdpi.com This allows researchers to detect and identify compounds like this compound within the full metabolic profile of the producing Streptomyces strain, and to compare how the production of these metabolites changes under different conditions. researchgate.netmdpi.com
Isotopic Labeling and Tracing Experiments for Biosynthetic Pathway Elucidation
Isotopic labeling experiments are the cornerstone of biosynthetic pathway elucidation. By providing a substrate enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) to a culture of the producing organism, researchers can trace the incorporation of atoms from the precursor into the final natural product. nih.gov
For Butyrolactol A, a series of feeding experiments with isotopically labeled precursors have successfully mapped out the origins of its carbon skeleton. nih.gov These studies are directly applicable to understanding the biosynthesis of this compound. Key findings include:
The polyol portion of the molecule is derived from a glycolysis intermediate, likely hydroxymalonyl-ACP. nih.govresearchgate.net
The isopropyl group of this compound is derived from the amino acid valine. biorxiv.org In the case of Butyrolactol A, this valine-derived isopropyl group undergoes a further C-methylation step, using a methyl group from methionine, to form the tert-butyl group. nih.govresearchgate.net The absence of this final methylation step is what differentiates the biosynthesis of this compound from that of Butyrolactol A.
The mass increment in the molecular ion peak observed in the mass spectrum after feeding a labeled precursor provides direct evidence of its incorporation. For example, feeding L-valine-d₈ to the culture producing Butyrolactol A resulted in a mass increase of 6 Da, corresponding to the incorporation of six deuterium atoms. nih.gov
Computational Chemistry and Cheminformatics in this compound Studies
Computational approaches are increasingly used to predict and understand the behavior of natural products at the molecular level, providing insights that can be difficult to obtain through experimental methods alone.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, usually a protein). nih.govmdpi.com This method is used to predict the binding affinity and mode of interaction between a ligand and its target protein. nih.gov The process involves placing the ligand in various conformations within the binding site of the protein and calculating a score that estimates the strength of the interaction. nih.gov
While specific docking studies on this compound are not yet widely published, recent research has identified the molecular target of the closely related Butyrolactol A as the phospholipid flippase Apt1-Cdc50. nih.govbiorxiv.org This discovery provides a validated target for future in silico studies of this compound. Such studies would involve docking this compound into the cryo-electron microscopy-determined structure of the Apt1-Cdc50 complex to predict its binding interactions.
Table 1: Key Concepts in Molecular Docking
| Term | Description |
| Ligand | The small molecule being studied (e.g., this compound). |
| Receptor | The biological macromolecule, typically a protein, to which the ligand binds. |
| Binding Site | The specific region on the receptor where the ligand interacts. |
| Docking Score | A numerical value that estimates the binding affinity between the ligand and the receptor. |
| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. |
Binding Mode Analysis with Identified Molecular Targets
Following a molecular docking simulation, a binding mode analysis is performed to understand the specific intermolecular interactions that stabilize the ligand-receptor complex. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding site.
For this compound, a binding mode analysis with its likely target, the phospholipid flippase Apt1, would reveal which parts of the this compound molecule are most important for its activity. Cryo-electron microscopy analysis of Butyrolactol A bound to Apt1 revealed that the flippase is locked in a non-functional state. nih.govbiorxiv.org A computational analysis of this compound's binding would likely show a similar mode of action, where the long, hydrophobic alkyl chain and the polar, hydrophilic polyol and lactone head group interact with specific regions of the protein, disrupting its function of transporting phospholipids (B1166683) across the cell membrane. This detailed understanding of the binding mode is crucial for explaining the compound's biological activity and for guiding the design of future, potentially more potent, analogues.
Prediction of Binding Affinities
Predicting the binding affinity between a ligand like this compound and its biological targets is a cornerstone of computational drug discovery. This process, which aims to quantify the strength of the interaction, is crucial for identifying and optimizing potential therapeutic agents. Various computational methods, ranging from traditional machine learning to advanced deep learning models, are employed for this purpose. arxiv.orgnih.gov These approaches leverage vast datasets of protein and small molecule information to build predictive models. arxiv.org
A key aspect of these predictions involves scoring functions, which are algorithms used to estimate the binding free energy of a protein-ligand complex. nih.gov Machine learning-based scoring functions have shown particular promise in improving the accuracy of these predictions. nih.govresearchgate.net For instance, models like GraphWater-Net incorporate the explicit role of water molecules in the binding interface, which can be critical for accuracy. researchgate.net Deep learning architectures, such as those combining protein sequence embeddings with compound fingerprints in a Transformer model, can offer interpretable predictions by identifying specific protein residues that contribute most to the binding affinity.
While specific computational studies predicting the binding affinities of this compound across a range of targets are not yet widely published, the methodologies are well-established. For its close structural analog, Butyrolactol A, cryo-electron microscopy has revealed its binding to the Apt1–Cdc50 phospholipid flippase complex. biorxiv.orgbiorxiv.org This experimental structure provides an excellent starting point for computational binding affinity predictions for this compound against the same target, allowing for in silico evaluation of its inhibitory potential. Such studies would typically involve docking this compound into the binding site of Apt1 and using scoring functions to estimate the binding free energy.
Table 1: Computational Approaches for Binding Affinity Prediction
| Method | Description | Key Features |
| Machine Learning Scoring Functions | Utilizes algorithms trained on experimental binding data to predict affinities for new complexes. | Can incorporate diverse features like energy terms, ligand properties, and protein sequence information. researchgate.net |
| Deep Learning Models | Employs neural networks with multiple layers to learn complex patterns from structural and sequence data. | Offers high predictive accuracy and can provide interpretable results by highlighting key interaction residues. |
| Free Energy-Based Simulations | Calculates the binding free energy through methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP). nih.gov | Provides a rigorous, physics-based estimation of binding affinity but is computationally expensive. nih.govnih.gov |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Widely used for initial screening but scoring functions can have limitations in accurately predicting affinity. nih.gov |
Molecular Dynamics Simulations to Study Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. utwente.nlresearchgate.net This technique allows researchers to observe the conformational dynamics of molecules like this compound and their interactions with biological targets at an atomic level of detail. utwente.nlnih.gov By simulating the behavior of the molecule in a virtual environment that mimics physiological conditions, MD can reveal transient binding poses, the role of solvent molecules, and the flexibility of both the ligand and its receptor. utwente.nlnih.gov
All-atom MD simulations, where every atom in the system is explicitly represented, provide a highly detailed view of molecular interactions. utwente.nl These simulations can unravel the dynamics of small organic molecules within complex biological systems, such as their absorption and mobility within a protein's active site. utwente.nlresearchgate.net For instance, MD simulations can quantify the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and a protein over the course of the simulation, which helps in understanding the determinants of binding affinity and specificity. nih.govnih.gov
In the context of this compound, MD simulations could be initiated from a docked pose within a target protein, such as the Apt1–Cdc50 complex identified for Butyrolactol A. biorxiv.org The simulation would then track the movements of the this compound molecule and the surrounding protein residues, revealing how the molecule settles into its binding site and the key interactions that stabilize the complex. Furthermore, MD simulations can help to understand how this compound might induce conformational changes in its target protein, which can be crucial for its biological activity. nih.gov
Bioinformatics Approaches for Genome Mining and BGC Prediction
The biosynthesis of natural products like this compound is governed by a set of genes typically clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). nih.govresearchgate.net Bioinformatics provides essential tools for identifying and analyzing these BGCs from genomic data, a process often referred to as genome mining. nih.govillinois.edu
Advances in DNA sequencing and the development of specialized bioinformatics software have revolutionized the discovery of novel natural products. nih.govcncb.ac.cn Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are widely used to predict the locations of BGCs in a genome and to provide initial annotations of the genes within the cluster. illinois.eduresearchgate.netspringernature.com These programs identify "signature" genes, such as those encoding polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), which are hallmarks of secondary metabolite biosynthesis. illinois.eduresearchgate.net
The biosynthetic origin of Butyrolactol A, a congener of this compound, was elucidated through a combination of isotope-labeling experiments and bioinformatic analysis of its BGC. nih.govbeilstein-journals.org This analysis revealed the genes responsible for the synthesis of its unique structural features, such as the tert-butyl group and the contiguous polyol system. nih.govsemanticscholar.orgnih.gov Given that this compound is the demethyl congener of Butyrolactol A, their BGCs are expected to be highly similar, with the key difference likely residing in the starter unit selection or subsequent modification steps. nih.gov By comparing the BGCs from different producing organisms, researchers can gain insights into the enzymatic machinery responsible for generating the structural diversity between these two molecules.
Machine learning approaches are also being developed to predict the bioactivity of the small molecules produced by a given BGC, although the accuracy of these predictions can be limited by the amount of available training data. researchgate.netnih.govbiorxiv.org
Table 2: Key Bioinformatics Tools for BGC Analysis
| Tool | Function | Application in this compound Research |
| antiSMASH | Identifies and annotates BGCs for a wide range of secondary metabolites. illinois.eduresearchgate.netspringernature.com | Prediction and annotation of the this compound BGC from the producing Streptomyces strain. |
| BLAST | Compares a query sequence against a database to find homologous sequences. illinois.edu | Identifying homologous genes in other organisms that may be involved in the biosynthesis of similar compounds. |
| NRPS/PKS analysis tools | Predict the domain organization and substrate specificity of NRPS and PKS enzymes. researchgate.net | Elucidating the step-by-step assembly of the polyketide backbone of this compound. |
| ClusterFinder | A probabilistic algorithm for identifying BGCs that may not have known signature genes. researchgate.net | Discovering potentially novel BGCs that might produce this compound-like compounds. |
Virtual Screening and Pharmacophore Modeling for Novel this compound-like Compounds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing. mdpi.comlatch.bio Pharmacophore modeling is a related technique that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. unipa.it
In a virtual screening campaign for novel this compound-like compounds, the known structure of this compound or a related active compound would be used as a starting point. uu.nl One common approach is shape-based screening, where a library of compounds is searched for molecules that have a similar three-dimensional shape to the query molecule. nih.gov Another approach is docking-based virtual screening, where each molecule in the library is computationally docked into the binding site of a target protein, and the predicted binding affinities are used to rank the compounds. nih.gov
A pharmacophore model for this compound could be developed based on its known structure and the interactions it forms with a biological target. This model would define the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. The pharmacophore model can then be used as a 3D query to search compound databases for molecules that match these features, even if they have a different chemical scaffold from this compound. unipa.it This can lead to the discovery of novel chemotypes with similar biological activity.
While specific virtual screening or pharmacophore modeling studies for this compound have not been extensively reported, these methodologies represent a rational and efficient approach to discovering new compounds with similar or improved properties.
Future Research Directions for Butyrolactol B
Development of Novel Butyrolactol B Derivatives as Chemical Probes
The development of derivatives of natural products is a cornerstone of medicinal chemistry and chemical biology, enabling the fine-tuning of activity and the creation of molecular tools to investigate biological processes. For this compound, the generation of novel derivatives as chemical probes represents a critical next step in understanding its mechanism of action and cellular interactions.
Future research will likely focus on semi-synthetic modifications of the this compound scaffold. Key targets for modification include the hydroxyl groups of the polyol chain and the terminal isopropyl group. The creation of a focused library of derivatives would be instrumental for comprehensive Structure-Activity Relationship (SAR) studies. These studies aim to identify which structural features are essential for its biological activity.
A primary goal is the synthesis of probes equipped with reporter tags, such as fluorescent dyes or biotin, or with photoreactive cross-linking groups. These chemical probes are invaluable for identifying the direct molecular targets of this compound within the cell. By tracing the probe, researchers can visualize its localization and identify binding partners, providing direct evidence of its mechanism of action. The inherent chemical nature of cell-to-cell communication systems, which are often modulated by natural products, makes them particularly amenable to study with such small molecule tools. nih.gov
| Research Objective | Approach | Anticipated Outcome | Relevant Precedent |
| Elucidate Structure-Activity Relationship (SAR) | Synthesis of a library of this compound analogs with modifications at the polyol chain and terminus. | Identification of the pharmacophore essential for antifungal activity. | Synthesis of various HHQ and PQS analogues to probe quorum sensing. d-nb.info |
| Target Identification and Validation | Development of this compound-based probes with reporter tags (e.g., alkynes for click chemistry) or cross-linkers. | Direct identification of cellular binding partners and validation of the drug target. | Use of activity-based protein profiling (ABPP) probes to target active site cysteines. d-nb.info |
| Mechanism of Action Studies | Using tagged probes to track the subcellular localization and interaction network of this compound. | A deeper understanding of the downstream cellular events following target engagement. | Application of transcription factor decoys (TFDs) to modulate gene expression. mdpi.comnih.gov |
Exploration of Additional Biological Targets and Pathways
While the congener Butyrolactol A has been identified as an inhibitor of the phospholipid flippase Apt1–Cdc50, the precise molecular target of this compound remains a subject for dedicated investigation. biorxiv.org Future research must ascertain whether this compound shares this target or interacts with other cellular components. The structural difference between Butyrolactol A (tert-butyl group) and this compound (isopropyl group) may lead to differences in target affinity and biological activity. nih.govnih.gov
A crucial area of inquiry is the impact of this compound on lipid homeostasis. Butyrolactol A has been shown to disrupt sterol homeostasis without directly binding to ergosterol (B1671047), the primary fungal membrane sterol. biorxiv.org It is essential to determine if this compound elicits similar effects. Techniques such as lipidomics, comparing the lipid profiles of fungal cells treated with this compound versus untreated controls, could reveal specific alterations in lipid metabolism.
Furthermore, unbiased genetic and proteomic screening approaches are vital. For instance, selecting for this compound-resistant mutants and subsequently sequencing their genomes can pinpoint mutations in genes that encode the target protein or components of the affected pathway. biorxiv.org Similarly, proteomic analyses can identify changes in protein expression or post-translational modifications that occur in response to the compound, offering clues to its broader physiological impact.
| Investigative Area | Methodology | Key Question | Supporting Evidence/Context |
| Primary Target Identification | Comparative binding assays with purified flippase complexes; Cryo-electron microscopy (Cryo-EM) with Apt1-Cdc50. | Does this compound also inhibit the Apt1–Cdc50 flippase complex like Butyrolactol A? | Butyrolactol A has been shown to lock the flippase in a dead-end state. biorxiv.org |
| Impact on Lipid Homeostasis | Gas Chromatography-Mass Spectrometry (GC-MS) analysis of sterol content; Global lipidomics profiling. | Does this compound perturb sterol biosynthesis or overall lipid composition? | Butyrolactol A perturbs sterol homeostasis but does not target ergosterol directly. biorxiv.org |
| Unbiased Target Discovery | Generation and whole-genome sequencing of resistant mutants; Chemical-genetic interaction screening. | What genes, when mutated, confer resistance to this compound? | This approach successfully identified the flippase complex as the target for Butyrolactol A. biorxiv.org |
| Pathway Analysis | Transcriptomics (RNA-seq) and proteomics to analyze cellular responses to this compound treatment. | Which cellular pathways are significantly up- or down-regulated upon exposure? | Multi-omics approaches are powerful tools for elucidating the complex cellular responses to bioactive compounds. nih.gov |
Optimization of Biosynthetic Pathways for Sustainable Production
A significant breakthrough has been the heterologous expression of a large genomic region from Streptomyces ardesiacus WAC8370 in the host Streptomyces coelicolor M1146, which resulted in a high-yield production system for this compound. biorxiv.orgvulcanchem.com This success unexpectedly yielded this compound instead of its congener, Butyrolactol A, suggesting the absence of a crucial methyltransferase required for the final methylation step to form the tert-butyl group. biorxiv.orgvulcanchem.com
Future research must focus on identifying and characterizing this specific methyltransferase. vulcanchem.com Its discovery would not only solve a key puzzle in butyrolactol biosynthesis but also enable the engineered, selective production of either Butyrolactol A or B by its inclusion or omission in the host strain.
Further optimization of the production process is essential for generating sufficient quantities of this compound for extensive pre-clinical testing. This involves applying metabolic engineering principles to the heterologous host. Strategies include fine-tuning the expression levels of the biosynthetic pathway enzymes to eliminate potential bottlenecks and balancing precursor supply. nih.gov Moreover, optimizing fermentation conditions such as temperature, pH, and nutrient composition can significantly enhance product titers. nih.gov
| Strategy | Specific Action | Goal | Reference Finding |
| Enzyme Identification | Comparative genomics and functional complementation assays. | Identify the specific methyltransferase responsible for converting the isopropyl terminus of this compound to the tert-butyl group of Butyrolactol A. | The absence of a specific methyltransferase in a heterologous host led to the production of this compound instead of A. biorxiv.orgvulcanchem.com |
| Pathway Engineering | Promoter replacement and RBS engineering for genes in the biosynthetic cluster. | Balance enzyme expression levels to maximize metabolic flux towards this compound. | Systematic fine-tuning of pathway enzymes increased 1,2,4-butanetriol (B146131) production by 4.3-fold in a prototype strain. nih.gov |
| Fermentation Optimization | Fed-batch cultivation; Testing various carbon and nitrogen sources. | Increase the final titer and yield of this compound for sustainable production. | Fed-batch fermentation with glycerol (B35011) and supplementation with amino acid precursors enhanced Butyrolactol A titers and purity. |
| Host Strain Improvement | Deletion of competing secondary metabolite pathways in S. coelicolor. | Channel metabolic resources towards this compound synthesis, reducing by-product formation. | Disruption of competing pathways is a common strategy in metabolic engineering. nih.gov |
Comparative Omics Approaches in this compound-Producing Microorganisms
The availability of genome sequences for butyrolactol-producing organisms, such as Streptomyces sp. TP-A0882 and Streptomyces ardesiacus WAC8370, provides a powerful foundation for comparative omics studies. biorxiv.orgoup.com These approaches are essential for a deeper understanding of the genetic regulation and evolutionary context of this compound biosynthesis.
Comparative genomics, analyzing the genomes of various Streptomyces strains that produce this compound, Butyrolactol A, or neither, can reveal unique genes or regulatory elements associated with its production. This method is particularly powerful for identifying the elusive methyltransferase specific to Butyrolactol A biosynthesis by finding genes present only in Butyrolactol A producers. vulcanchem.com Phylogenomic analysis can further clarify the evolutionary relationships between producing strains and the distribution of their biosynthetic gene clusters (BGCs). researchgate.net
Transcriptomics (e.g., RNA-seq) and proteomics can provide a dynamic view of how the expression of the this compound gene cluster is regulated under different growth conditions or in response to external stimuli. Comparing the transcriptomes of high- versus low-producing strains can identify key transcription factors or signaling pathways that control the activation of the BGC. Such "paired-omics" approaches, which connect genomic data with metabolomic profiles, are crucial for prioritizing strains and optimizing production. biorxiv.org
Translational Research Perspectives in Pre-clinical Models for this compound (excluding human clinical trials)
The ultimate goal for many natural product researchers is the translation of a promising compound into a therapeutic agent. For this compound, the next phase of research involves rigorous evaluation in pre-clinical models of fungal disease. Its initial characterization showed good activity against pathogenic fungi like Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov
A key translational perspective is to investigate this compound as a potentiator of existing antifungal drugs. Its congener, Butyrolactol A, demonstrates synergy with caspofungin against resistant strains of Cryptococcus neoformans and Candida auris. biorxiv.org It is critical to determine if this compound exhibits a similar synergistic effect. This can be tested using in vitro checkerboard assays followed by validation in non-vertebrate models like Galleria mellonella (wax moth larvae) or Caenorhabditis elegans (nematode), which are cost-effective platforms for initial efficacy and toxicity screening.
Q & A
Q. How can the structural elucidation of Butyrolactol B be methodologically approached?
this compound’s structure can be determined using a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For polyketides like this compound, 1D/2D NMR (e.g., COSY, HMBC, HSQC) is critical to assign hydroxyl and acyloxy groups in its carbon chain. HR-MS provides molecular formula confirmation. Comparative analysis with its congener Butyrolactol A (structurally similar but with differences in oxidation states) is essential .
Q. What experimental strategies are used to trace the biosynthetic precursors of this compound?
Isotopic labeling (e.g., ¹³C- or ²H-labeled precursors) in feeding experiments is key. For example, L-valine-d₈ can trace the origin of the tert-butyl group, while [U-¹³C₆]glucose or [1,2-¹³C₂]acetate identifies polyketide chain elongation units. Post-fermentation, isotopic enrichment is analyzed via NMR or MS to map precursor incorporation .
Q. What microbial systems are suitable for producing this compound?
Marine-derived Streptomyces strains (e.g., Streptomyces sp. TP-A0882) are primary candidates, as they share >99% 16S rRNA similarity with known Butyrolactol producers. Optimal yields require specific fermentation media (e.g., A-3M medium) and controlled conditions (e.g., 30°C, 6-day incubation) .
Advanced Research Questions
Q. How can contradictory data on precursor incorporation in this compound’s biosynthesis be resolved?
Discrepancies in isotopic labeling efficiency (e.g., low ¹³C enrichment in certain carbons) may arise from metabolic crosstalk or competing pathways. To resolve this:
Q. What methodological challenges arise in characterizing this compound’s polyol system?
The eight-carbon polyol system’s hydroxylation pattern complicates structural assignments due to overlapping NMR signals. Solutions include:
Q. How can comparative genomics improve understanding of this compound’s bioactivity?
Comparative analysis of Streptomyces gene clusters (e.g., PKS modules, tailoring enzymes) between Butyrolactol A and B producers can identify structural determinants of antifungal activity. CRISPR-Cas9 knockout studies of putative regulatory genes (e.g., btyR) may reveal pathways controlling oxidation levels in the polyol chain .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for validating isotopic labeling efficiency in biosynthesis studies?
Normalize ¹³C signal intensities to unlabeled controls (enrichment ratio = 1) and apply t-tests to compare incorporation rates across replicates. For example, in Butyrolactol A, C-2 enrichment ratios of 1.0 (control) vs. 56.0 ([1,2-¹³C₂]acetate) confirm acetate’s role in chain elongation .
Q. How should researchers design experiments to address low yields of this compound in fermentation?
Optimize media components (e.g., carbon/nitrogen ratios) via design-of-experiment (DoE) approaches. Use response surface methodology (RSM) to identify critical factors (e.g., valine concentration for tert-butyl group synthesis). Scale-down fermentation in bioreactors with pH/temperature control can mimic large-scale conditions .
Conflict Resolution & Reproducibility
Q. How can conflicting reports about this compound’s biosynthetic pathway be reconciled?
Disagreements often stem from incomplete genomic data or pathway intermediates. To address this:
- Perform heterologous expression of candidate gene clusters in model hosts (e.g., S. coelicolor).
- Use stable isotope-assisted metabolomics to detect transient intermediates missed in prior studies .
Q. What steps ensure reproducibility in this compound isolation and characterization?
- Document fermentation conditions (media, temperature, agitation) and extraction protocols (e.g., solvent ratios) in detail.
- Share raw NMR/MS data in public repositories (e.g., GNPS) for independent validation.
- Adhere to reporting standards for microbial natural products, as outlined by the Beilstein Journal of Organic Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
